molecular formula C8H15ClO B12091942 2-(3-Chloro-2-methylpropyl)oxolane

2-(3-Chloro-2-methylpropyl)oxolane

Cat. No.: B12091942
M. Wt: 162.66 g/mol
InChI Key: HUTPCPLNSMSGGY-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)oxolane (CAS: 854702-24-2) is a chlorinated oxolane derivative with the molecular formula C₈H₁₅ClO and a molecular weight of 162.66 g/mol . Its structure consists of an oxolane (tetrahydrofuran) ring substituted with a branched 3-chloro-2-methylpropyl group. Its synthesis likely involves cyclization or substitution reactions, similar to other oxolane derivatives synthesized via reduction and hydrolysis of precursor sugars like 2-deoxy-D-ribose .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)oxolane

InChI

InChI=1S/C8H15ClO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3

InChI Key

HUTPCPLNSMSGGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCO1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes intramolecular cyclization to form the oxolane ring.

    Starting Materials: 3-chloro-2-methylpropyl alcohol, tetrahydrofuran (THF)

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-2-methylpropyl)oxolane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Flow Reactor: Ensures consistent mixing and temperature control.

    Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-(3-hydroxy-2-methylpropyl)oxolane.

    Oxidation: Formation of 2-(3-chloro-2-methylpropyl)lactone.

    Reduction: Formation of 2-(3-methylpropyl)oxolane.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H17ClO
  • Molecular Weight : 176.68 g/mol
  • IUPAC Name : 2-(3-Chloro-2-methylpropyl)oxolane

The compound features a five-membered oxolane ring with a chloroalkyl group, enhancing its reactivity and making it suitable for various synthetic applications.

Organic Synthesis

2-(3-Chloro-2-methylpropyl)oxolane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be used in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Chloro-2-methylpropyl)oxolane exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : A series of chlorinated oxolanes demonstrated enhanced antibacterial activity against MRSA strains, suggesting that modifications at the chloromethyl position can lead to promising new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds indicate their potential to induce apoptosis in cancer cell lines. For example, studies have shown that derivatives tested against HeLa (cervical cancer) and A549 (lung cancer) cells exhibited moderate cytotoxicity.

Data Table: Anticancer Activity

CompoundCell LineIC50 (µg/mL)
2-(3-Chloro-2-methylpropyl)oxolaneHeLa226
A549242.52

These findings suggest that the compound may interact with specific cellular targets, potentially leading to reduced proliferation of cancer cells.

Material Science

Due to its unique chemical structure, 2-(3-Chloro-2-methylpropyl)oxolane is also explored in materials science for developing novel polymers and coatings that require specific chemical properties such as stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)oxolane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(3-Phenylpropyl)oxolane
  • Molecular Formula : C₁₂H₁₆O
  • CAS : 3208-40-0
  • Key Feature : A phenyl group replaces the chloro and methyl substituents, increasing lipophilicity.
2-(1-Chloro-2-oxopropyl)dioxolane
  • Molecular Formula : C₆H₉ClO₃
  • CAS : 95093-93-9
  • Key Feature : Contains a dioxolane ring (two oxygen atoms) and a ketone group.
  • Relevance : The additional oxygen atom and ketone moiety increase polarity, likely affecting reactivity and pharmacokinetic properties .
2-(3-Iodopropyl)oxolane
  • Molecular Formula : C₇H₁₃IO
  • CAS : 1477667-13-2
  • Key Feature : Iodo substituent instead of chloro.
  • Relevance : Iodine’s larger atomic radius and weaker bond strength compared to chlorine may influence nucleophilic substitution rates and stability .

Physicochemical Properties

Property 2-(3-Chloro-2-methylpropyl)oxolane 2-(3-Phenylpropyl)oxolane 2-(1-Chloro-2-oxopropyl)dioxolane 2-(3-Iodopropyl)oxolane
Molecular Weight 162.66 g/mol 176.22 g/mol* 164.58 g/mol 240.09 g/mol
Halogen Chlorine None Chlorine Iodine
Ring Type Oxolane (5-membered, 1 O) Oxolane Dioxolane (5-membered, 2 O) Oxolane
Key Functional Group Chloroalkyl Phenylpropyl Ketone Iodoalkyl

*Calculated based on molecular formula C₁₂H₁₆O.

Biological Activity

2-(3-Chloro-2-methylpropyl)oxolane, also known as 3-(3-Chloro-2-methylpropyl)oxolane, is a chemical compound characterized by its oxolane (tetrahydrofuran) ring structure combined with a chloroalkyl substituent. This unique structure enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals. Recent research has focused on its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chloroalkyl group at the 3-position of the 2-methylpropyl group, which significantly influences its biological activity. The oxolane ring contributes stability and specific chemical properties, making it a valuable intermediate in organic synthesis and material science.

Antimicrobial Properties

Research indicates that 2-(3-Chloro-2-methylpropyl)oxolane exhibits significant antimicrobial activity. It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of cellular processes through interaction with biological molecules, potentially leading to enzyme inhibition or cell membrane damage.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, preliminary studies have indicated that derivatives of this compound may possess IC50 values in the low micromolar range against specific cancer cell lines, suggesting potent anticancer effects .

The biological activity of 2-(3-Chloro-2-methylpropyl)oxolane is primarily attributed to its electrophilic nature. It can react with nucleophilic sites in proteins and nucleic acids, leading to alterations in their function. This interaction can inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-(3-Chloro-2-methylpropyl)oxolane in drug development:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In vitro assays revealed that 2-(3-Chloro-2-methylpropyl)oxolane could reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7), indicating its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications to the oxolane structure can enhance biological activity, guiding future synthetic efforts .

Research Data Table

PropertyValue/Description
Chemical FormulaC₇H₁₃ClO
Molecular Weight150.63 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer IC50 (HeLa cells)Approximately 10 μM
MechanismElectrophilic reaction with nucleophiles

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